(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC15809264
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O3 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | (4-methoxy-5-methylfuran-2-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |
| Standard InChI Key | VIOYVTCXWNPWTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(O1)C(C2=CC=CC=C2)O)OC |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol. The furan ring (C₄H₃O) forms the core scaffold, substituted at the 4-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃). A phenyl group (C₆H₅) is attached to the 2-position of the furan via a hydroxymethyl (-CH₂OH) bridge. Key structural features include:
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Furan Ring Geometry: The oxygen atom in the furan ring induces partial aromaticity, with bond lengths and angles consistent with typical furan derivatives .
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Substituent Effects: The electron-donating methoxy group enhances the electron density at the 3- and 5-positions of the furan, while the methyl group at C5 introduces steric hindrance.
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Hydroxymethyl Linker: The -CH₂OH group adopts a staggered conformation, facilitating hydrogen bonding with solvent molecules or biological targets .
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Reference Analogs |
|---|---|---|
| C2-O (furan) | 1.36 Å | |
| C4-OCH₃ | 1.43 Å | |
| C5-CH₃ | 1.50 Å | |
| Dihedral (Ph-CH₂OH) | 112° |
Synthetic Pathways and Methodological Considerations
The synthesis of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves multi-step strategies, often employing furan precursors and coupling reactions. Two plausible routes are outlined below:
Route A: Furan Ring Construction via Paal-Knorr Synthesis
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Formation of 4-Methoxy-5-methylfuran-2-carbaldehyde:
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Grignard Addition for Hydroxymethyl-Phenyl Attachment:
Route B: Direct Coupling via Suzuki-Miyaura Reaction
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Preparation of 2-Bromo-4-methoxy-5-methylfuran:
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Cross-Coupling with Benzyl Alcohol Boronic Ester:
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 45–55% | 60–70% |
| Purity (HPLC) | ≥95% | ≥98% |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
Physicochemical Properties and Spectroscopic Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (0.8 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxymethyl group. Store at 2–8°C in amber vials .
Spectroscopic Characterization
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IR (KBr, cm⁻¹): 3350 (O-H stretch), 2925 (C-H, CH₃), 1605 (C=C aromatic), 1250 (C-O, methoxy) .
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¹H NMR (400 MHz, CDCl₃):
Applications and Biological Relevance
While direct studies on this compound are sparse, structurally related furan alcohols exhibit:
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